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Compound of Interest

Compound Name: 2-(Benzyloxy)acetaldehyde

Cat. No.: B024188

Introduction: 2-(Benzyloxy)acetaldehyde, with the chemical formula CeH1002, is an organic
building block significant in various synthetic applications.[1][2][3][4] Its bifunctional nature,
containing both an aldehyde and a benzyl ether group, makes it a versatile reagent.[4]
Accurate structural elucidation and purity assessment are paramount for its effective use in
research and drug development. This guide provides an in-depth overview of the key
spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—for 2-(Benzyloxy)acetaldehyde, complete with experimental protocols
and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework
of a molecule. For 2-(Benzyloxy)acetaldehyde, both *H and 13C NMR provide unambiguous
structural confirmation.

1H NMR Data

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons. The aldehyde proton is
characteristically found at a high chemical shift (downfield) between 9-10 ppm.[5][6] Protons
adjacent to the carbonyl group are also deshielded and typically appear in the 2.0-2.5 ppm
region.[6][7]

Table 1: *H NMR Spectroscopic Data for 2-(Benzyloxy)acetaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.7 Singlet 1H Aldehyde (-CHO)
~7.3 Multiplet 5H Aromatic (CsHs-)
~4.6 Singlet 2H Benzyl (-O-CH2-Ph)
) Methylene (-CHz-
~4.1 Singlet 2H

CHO)

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer field
strength.

13C NMR Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
The carbonyl carbon of an aldehyde is highly deshielded, appearing in the 190-200 ppm range.

[5]16]

Table 2: 13C NMR Spectroscopic Data for 2-(Benzyloxy)acetaldehyde

Chemical Shift (d) ppm Assignment

~201 Carbonyl (C=0)

~137 Aromatic (Quaternary C)
~128 Aromatic (CH)

~127 Aromatic (CH)

~75 Methylene (-CH2-CHO)
~73 Benzyl (-O-CHz-Ph)

Note: Data compiled from publicly available spectral databases.[8]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

For aldehydes, two key diagnostic peaks are the C=0 (carbonyl) stretch and the aldehydic C-H
stretch.[9][10] The carbonyl stretch for a saturated aliphatic aldehyde typically appears in the
1740-1720 cm~1 region.[9] The aldehydic C-H stretch usually appears as a pair of medium-
intensity bands around 2830-2695 cm~1.[9][10]

Table 3: Key IR Absorption Bands for 2-(Benzyloxy)acetaldehyde

Wavenumber . . . .

(cm-1) Intensity Vibration Type Functional Group
~3030 Medium C-H Stretch Aromatic

~2930 Medium C-H Stretch Aliphatic (CHz2)
~2720 Medium, Sharp C-H Stretch Aldehyde (O=C-H)
~1730 Strong, Sharp C=0 Stretch Aldehyde

~1495, 1450 Medium C=C Stretch Aromatic Ring
~1100 Strong C-O Stretch Ether

Note: Data sourced from spectral databases.[8][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-(Benzyloxy)acetaldehyde (Molecular Weight: 150.17 g/mol ), Electron
lonization (EI) is a common technique.[3][8][12] A key fragmentation pathway for aldehydes
and ketones is a-cleavage, which involves the breaking of the bond adjacent to the carbonyl

group.[5][7]

Table 4: GC-MS Fragmentation Data for 2-(Benzyloxy)acetaldehyde
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
miz

150 Low [M]* (Molecular lon)
107 High [C7H,O]*

91 Very High [C7H7]* (Tropylium ion)
65 Medium [CsHs]*

Note: The base peak at m/z 91 is characteristic of a benzyl group. Data sourced from the
MassBank of North America (MoNA).[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
Specific parameters may need optimization based on the available instrumentation.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Benzyloxy)acetaldehyde in
~0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrument Setup:
o Use a spectrometer with a field strength of 400 MHz or higher.
o Tune and shim the instrument to the solvent lock signal.
o Set the probe temperature to a standard value, typically 25 °C.
» 'H NMR Acquisition:
o Acquire a one-dimensional *H spectrum using a standard pulse sequence.

o Set the spectral width to cover the range of -1 to 12 ppm.
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o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm) or an
internal standard like TMS (0 ppm).

e 13C NMR Acquisition:
o Acquire a 13C spectrum with proton decoupling.
o Set the spectral width to cover a range of 0 to 220 ppm.
o A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

IR Spectroscopy Protocol

o Sample Preparation (Neat Liquid):

o Place one drop of neat 2-(Benzyloxy)acetaldehyde liquid between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates.[13]

o Gently press the plates together to form a thin liquid film.
e Instrument Setup:
o Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment to subtract atmospheric
H20 and CO2 absorptions.

o Data Acquisition:
o Place the prepared salt plates in the sample holder.

o Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400
cm~1).[13]
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o Process the data to present it as a plot of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of 2-(Benzyloxy)acetaldehyde in a volatile
organic solvent like dichloromethane or ethyl acetate.

o Gas Chromatography (GC) Setup:

[e]

Injector: Split/splitless inlet, set to 250 °C.

o

Column: A suitable capillary column (e.g., mid-polar).[14]

[¢]

Carrier Gas: Helium at a constant flow.[15]

Oven Program: An optimized temperature ramp to ensure good separation, for example,

[e]

starting at 50°C and ramping up to 250°C.
e Mass Spectrometry (MS) Setup:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.[15]
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Acquisition Mode: Full scan mode to detect all fragment ions within a set m/z range (e.g.,
40-400 amu).

Data Analysis Workflow

The overall process from sample to structure can be visualized as a logical workflow. This
involves preparing the sample, subjecting it to various spectroscopic techniques, processing
the raw data, and finally integrating the results for complete structural elucidation.
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Caption: Workflow for the spectroscopic analysis and structural confirmation of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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